2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-5-7-13(8-6-11)22-10-12(9-16(22)23)21-18(24)17-14(19)3-2-4-15(17)20/h2-8,12H,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUOGVFAZGGCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide precursor, which is then subjected to halogenation reactions to introduce the chloro and fluoro substituents. The pyrrolidinyl moiety can be introduced through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific functional groups.
Condensation Reactions: The benzamide core can engage in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation reactions can produce corresponding oxidized derivatives.
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Its unique structural features make it a candidate for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents, along with the pyrrolidinyl moiety, contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Crystal Packing and Halogen Effects
describes isomorphic compounds (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Cl-substituted) and its bromo analog. Key comparisons:
| Parameter | Target Compound | Cl-Substituted Analog (1) | Br-Substituted Analog (2) |
|---|---|---|---|
| Halogen | Cl (position 2), F (position 6) | Cl (phenyl ring) | Br (phenyl ring) |
| Core Structure | Benzamide-pyrrolidinone | Imidazole-methanimine | Imidazole-methanimine |
| Dihedral Angle (Phenyl Rings) | Not reported | ~56° | ~56° |
| Intermolecular Interactions | Likely C–H⋯O/N, π–π stacking | C–H⋯N, C–H⋯Cl/Br, π–π interactions | C–H⋯N, C–H⋯Br, π–π interactions |
- Key Insight: The target compound’s dual halogen substitution (Cl and F) may introduce stronger electrostatic interactions compared to mono-halogenated analogs. Fluorine’s high electronegativity could enhance hydrogen bonding (C–H⋯F), while chlorine may contribute to van der Waals forces .
Functional Group Analysis with Pyrazole and Triazolone Derivatives
and list compounds with diverse scaffolds (e.g., pyrazole, triazolone) but overlapping substituents:
| Compound Class | Substituents | Potential Relevance |
|---|---|---|
| Pyrazole Derivatives | Cl, CF₃, sulfanyl groups | Electron-withdrawing effects of Cl/F |
| Triazolone Derivatives | 4-Methylphenyl, nitro groups | Lipophilicity modulation |
- Key Insight : The target compound’s chloro and fluoro substituents may enhance electrophilicity, improving interactions with nucleophilic residues in biological targets. The 4-methylphenyl group likely balances solubility and membrane permeability, as seen in triazolone derivatives .
Biological Activity
The compound 2-chloro-6-fluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a benzamide core substituted with a chloro and a fluoro group, along with a pyrrolidine moiety.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClFN₃O |
| Molecular Weight | 347.81 g/mol |
| IUPAC Name | This compound |
| SMILES | ClC1=CC=C(C=C1F)N(C(=O)C2CCN(C(=O)C2)C2=O)C(C)=C |
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Anticancer Activity : Certain derivatives have shown significant inhibition of cancer cell proliferation, particularly against RET kinase pathways, suggesting potential as anticancer agents .
- Antimicrobial Properties : Some studies have indicated that benzamide derivatives possess antimicrobial activity against various pathogens, likely due to their ability to disrupt bacterial cell membranes .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR) and nicotinamide adenine dinucleotide kinase (NADK) .
- Receptor Interactions : The compound may interact with specific receptors or proteins involved in cellular signaling pathways, altering their activity and leading to therapeutic effects .
Study on Anticancer Activity
A study evaluated the anticancer properties of a related benzamide derivative in vitro. The compound was found to significantly reduce cell viability in human cancer cell lines with an IC50 value of approximately 10 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Study on Antimicrobial Efficacy
Another research focused on the antimicrobial activity of related compounds. In this study, derivatives showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Q & A
Q. Basic
- Cell Proliferation Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to evaluate programmed cell death induction .
- Enzyme Inhibition Screens : Target-specific assays (e.g., kinases, proteases) based on structural analogs’ known activities .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Temperature Control : Lower temperatures (0–5°C) during acylation reduce side reactions (e.g., epimerization).
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes hydrolysis .
- Catalyst Screening : Test coupling agents (e.g., HATU vs. DCC) to maximize efficiency. Kinetic studies via TLC or HPLC monitor reaction progress .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent Variation : Synthesize analogs with modified halogen (Cl/F), aryl (4-methylphenyl → 4-fluorophenyl), or pyrrolidinone substituents (e.g., 5-oxo vs. 5-thio).
- Biological Testing : Compare IC values across analogs to identify critical functional groups. For example, replacing fluorine with bulkier substituents may reduce target binding .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to hypothesized targets (e.g., kinases) .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Orthogonal Assays : Confirm activity with independent methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Purity Verification : Use HPLC (>98% purity) to rule out impurities as confounding factors.
- Cell Line Authentication : Ensure no cross-contamination (STR profiling) and standardized culture conditions .
What strategies identify the compound’s mechanism of action?
Q. Advanced
- Target Deconvolution : Employ affinity chromatography with a biotinylated probe to pull down interacting proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout : Silence candidate targets (e.g., ATX, kinases) and assess activity loss.
- Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling cascades (e.g., MAPK, PI3K/AKT) .
How to address regioselectivity challenges during synthesis?
Q. Advanced
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of the pyrrolidinone amine) to direct acylation to the desired position.
- Directed Metalation : Use lithiation strategies (e.g., LDA) to control functionalization of the benzamide ring .
- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products via controlled heating .
Which analytical methods ensure compound purity?
Q. Advanced
- HPLC-DAD/ELSD : Use a C18 column (MeCN/HO gradient) to detect impurities at 254 nm.
- Elemental Analysis : Verify C, H, N, Cl, F content within ±0.4% of theoretical values.
- Karl Fischer Titration : Quantify residual water (<0.1% w/w) to ensure stability during storage .
What approaches validate hypothesized molecular targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) between the compound and purified recombinant proteins.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment.
- In Vivo Pharmacodynamics : Correlate target modulation (e.g., phospho-protein levels) with efficacy in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
